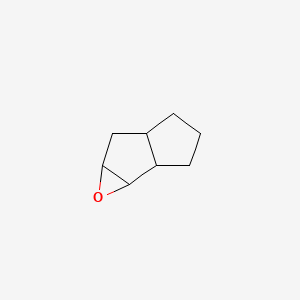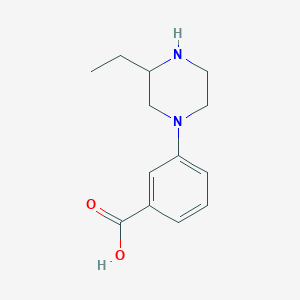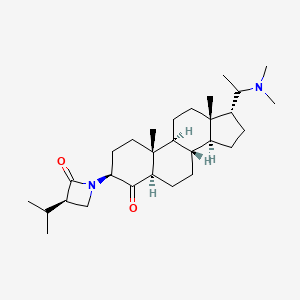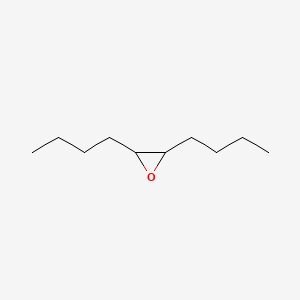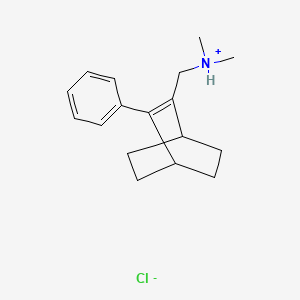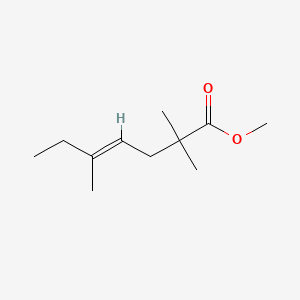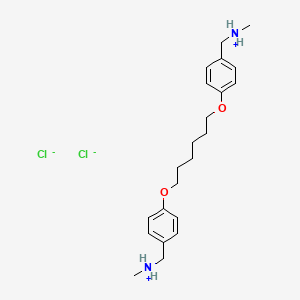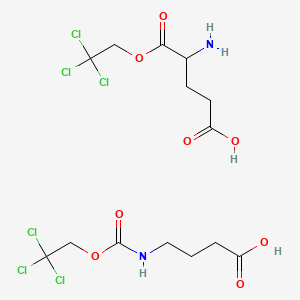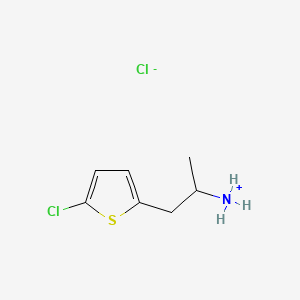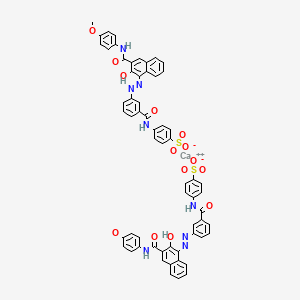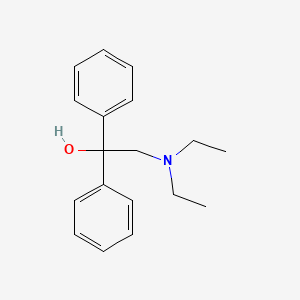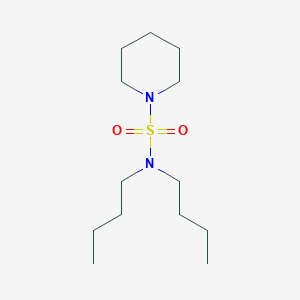
n,n-Dibutylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Dibutylpiperidine-1-sulfonamide: is a compound that belongs to the class of sulfonamides, which are organo-sulfur compounds containing the sulfonamide functional group. This compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom, substituted with two butyl groups and a sulfonamide group. Sulfonamides are known for their wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dibutylpiperidine-1-sulfonamide typically involves the reaction of piperidine with butyl halides to introduce the butyl groups, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: n,n-Dibutylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
n,n-Dibutylpiperidine-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of n,n-Dibutylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, share similar structural features and biological activities.
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives also exhibit similar chemical properties and applications.
Uniqueness: n,n-Dibutylpiperidine-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
5433-42-1 |
|---|---|
Molecular Formula |
C13H28N2O2S |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
N,N-dibutylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C13H28N2O2S/c1-3-5-10-14(11-6-4-2)18(16,17)15-12-8-7-9-13-15/h3-13H2,1-2H3 |
InChI Key |
WPXAINAKCJXYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


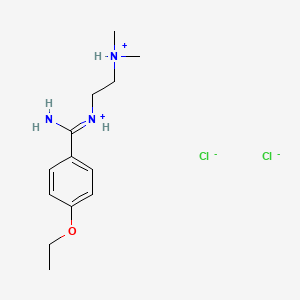
![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
